molecular formula C11H13Cl2NO3 B14512371 Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-70-0

Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No.: B14512371
CAS No.: 62804-70-0
M. Wt: 278.13 g/mol
InChI Key: HVQBYMXGIMATHG-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a propanoate ester linked to a dichloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2,6-dichloropyridin-3-ol with propanoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The dichloropyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of two chlorine atoms on the pyridine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62804-70-0

Molecular Formula

C11H13Cl2NO3

Molecular Weight

278.13 g/mol

IUPAC Name

propan-2-yl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C11H13Cl2NO3/c1-6(2)16-11(15)7(3)17-8-4-5-9(12)14-10(8)13/h4-7H,1-3H3

InChI Key

HVQBYMXGIMATHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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